molecular formula C22H18ClN5O3S B11292708 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11292708
M. Wt: 467.9 g/mol
InChI Key: OXAZYWINQSGTGR-UHFFFAOYSA-N
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Description

2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pteridinyl moiety, and a methoxyphenyl acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the pteridinyl core, the introduction of the chlorophenyl group, and the attachment of the methoxyphenyl acetamide group. Common synthetic routes may include:

    Formation of the Pteridinyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions, where a chlorophenyl halide reacts with the pteridinyl core.

    Attachment of the Methoxyphenyl Acetamide Group: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pteridines.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pteridinyl moiety could be involved in redox reactions, while the chlorophenyl and methoxyphenyl groups may enhance binding affinity to specific targets. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of a pteridinyl core with chlorophenyl and methoxyphenyl groups provides distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C22H18ClN5O3S

Molecular Weight

467.9 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H18ClN5O3S/c1-31-17-8-6-16(7-9-17)26-18(29)13-32-22-27-20-19(24-10-11-25-20)21(30)28(22)12-14-2-4-15(23)5-3-14/h2-11H,12-13H2,1H3,(H,26,29)

InChI Key

OXAZYWINQSGTGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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